4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide
Description
4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide (CAS: 126145-99-1) is a halogenated sulfonamide derivative characterized by a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a 4-bromophenylsulfonylamino (-NHSO₂C₆H₄Br) moiety. Its molecular formula is C₁₂H₁₁BrN₂O₄S₂, with a molar mass of 407.26 g/mol . Synthesized via condensation reactions involving sulfonyl chlorides and amines, it serves as a precursor for antimicrobial agents and ligands in coordination chemistry .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJFWGABSSGIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360584 | |
| Record name | ST50686756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5266-63-7 | |
| Record name | ST50686756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonylamino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various sulfonyl or amine derivatives .
Scientific Research Applications
4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl group can participate in π-π interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide | C₁₂H₁₁BrN₂O₄S₂ | 407.26 | Dual sulfonamide, bromophenyl | High polarity, strong H-bonding capacity |
| 4-[(Methylsulfonyl)amino]benzenesulfonamide | C₇H₁₀N₂O₄S₂ | 250.30 | Methylsulfonyl group | Reduced steric bulk, lower hydrophobicity |
| 4-[[(4-Chlorobutyl)sulfonyl]amino]benzenesulfonamide | C₁₀H₁₄ClN₂O₄S₂ | 349.81 | Chlorobutyl chain | Enhanced lipophilicity, flexible alkyl chain |
| 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid | C₁₄H₁₂BrNO₄S | 370.22 | Phenylacetic acid group | Carboxylic acid functionality, metal-binding capacity |
Key Observations :
- Bromine vs.
- Dual Sulfonamides: The dual sulfonamide groups in the target compound improve water solubility relative to mono-sulfonamide analogs (e.g., methylsulfonyl derivative) .
- Functional Groups : The phenylacetic acid derivative () introduces a carboxylic acid group, enabling coordination with metal ions, unlike the target compound’s sulfonamide-centric structure .
Antimicrobial Effects
- Target Compound Derivatives : Derivatives such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine exhibit potent activity against Gram-positive bacteria (e.g., Enterococcus faecium), with MIC values ≤8 µg/mL. This is attributed to biofilm disruption and sulfonamide-mediated enzyme inhibition .
- Methylsulfonyl Analog: Limited antimicrobial data are available, but its smaller structure suggests reduced membrane penetration compared to brominated analogs .
Antioxidant Activity
- The target compound’s derivatives show moderate antioxidant capacity in DPPH and ABTS assays (IC₅₀ ~50–100 µM), likely due to electron-rich bromophenyl and sulfonamide groups .
Biological Activity
The compound 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews various studies focusing on its biological effects, mechanisms of action, and pharmacokinetic properties, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. For instance, a study involving chalcone derivatives showed promising results against various cancer cell lines (HeLa, HL-60, AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potential for further development in cancer therapy .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5 | AGS | 0.89 |
| 5 | HeLa | 2.50 |
| 5 | HL-60 | 3.00 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, specifically activating caspases -8 and -9 .
Cardiovascular Effects
In cardiovascular research, the biological activity of sulfonamides has been evaluated using isolated rat heart models. The compound demonstrated a reduction in perfusion pressure and coronary resistance, suggesting its potential role in modulating cardiovascular functions .
Table 2: Effects on Perfusion Pressure and Coronary Resistance
| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |
|---|---|---|
| Control | 75 | 1.5 |
| 4-(2-aminoethyl)-benzenesulfonamide | 60 | 1.0 |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 70 | 1.3 |
These findings suggest that the compound may interact with calcium channels to exert its effects on blood pressure regulation .
Antimicrobial Activity
Sulfonamides have also been reported to possess antimicrobial properties. Research indicates their effectiveness against various bacterial strains and fungi . For example, studies have shown that certain sulfonamide derivatives exhibit significant antibacterial activity against common pathogens.
The primary mechanisms through which sulfonamides exert their biological effects include:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in folate synthesis in bacteria, leading to antimicrobial activity.
- Induction of Apoptosis : In cancer cells, these compounds activate apoptotic pathways by influencing mitochondrial membrane potential and caspase activation .
- Calcium Channel Modulation : In cardiovascular systems, they may affect calcium channel dynamics, influencing heart rate and contractility .
Pharmacokinetics
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of sulfonamide compounds. For instance:
- Absorption : The compounds are generally well absorbed in biological systems.
- Metabolism : They undergo hepatic metabolism with variable half-lives depending on the specific structure.
- Excretion : Primarily excreted via the kidneys.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 6-12 hours |
| Renal Clearance | High |
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:
- Case Study on Cancer Therapy : A clinical trial involving a novel sulfonamide derivative showed significant tumor reduction in patients with advanced-stage cancer.
- Cardiovascular Study : An isolated heart study indicated that administration of a specific sulfonamide led to improved cardiac output and reduced myocardial oxygen consumption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
